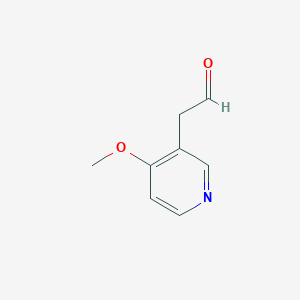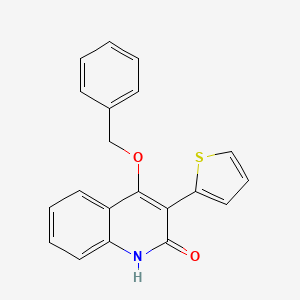
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core substituted with a phenylmethoxy group at the 4-position and a thiophene ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with thiophene-2-carboxaldehyde under acidic conditions to form the quinoline core. The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenylmethoxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.
科学研究应用
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives and thiophene-containing compounds.
Thiophene derivatives: These compounds are known for their diverse biological activities and applications in material science.
Quinoline derivatives: These compounds are widely studied for their medicinal properties, including antimalarial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core with a thiophene ring and a phenylmethoxy group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in research and industry.
属性
分子式 |
C20H15NO2S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H15NO2S/c22-20-18(17-11-6-12-24-17)19(15-9-4-5-10-16(15)21-20)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
InChI 键 |
IVXHRWLXQKPTQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


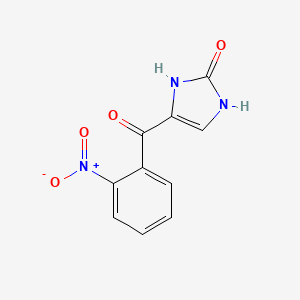
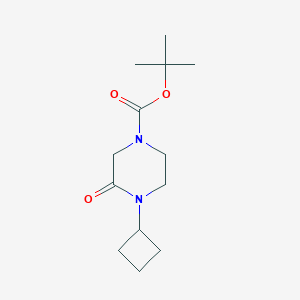
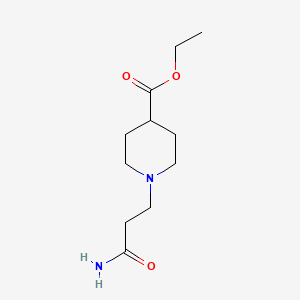
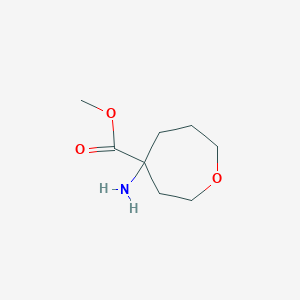
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
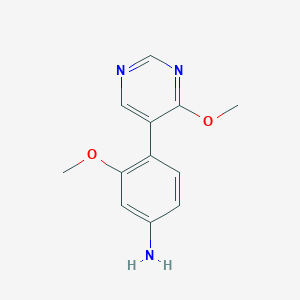
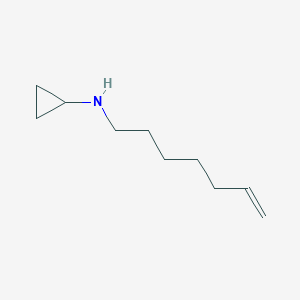
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)

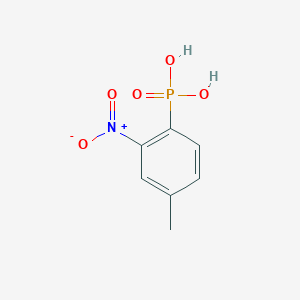
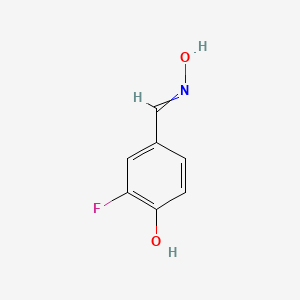
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
